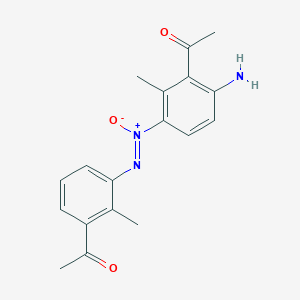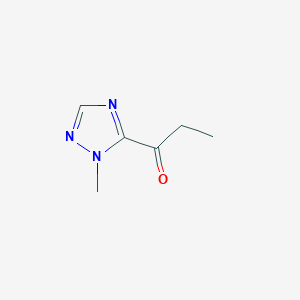
3,3'-Diacetylamino-2,2'-dimethylazoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-Diacetylamino-2,2'-dimethylazoxybenzene, also known as DADAB, is a synthetic compound that has been widely used in scientific research. It is a diazo compound that contains two acetylamino groups and two methyl groups attached to the azo linkage. DADAB has been extensively studied for its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 3,3'-Diacetylamino-2,2'-dimethylazoxybenzene is not fully understood, but it is believed to work by generating reactive oxygen species (ROS) upon exposure to light. ROS can cause damage to cellular components, leading to cell death. This compound has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the growth of bacteria and fungi by disrupting their cell membranes. This compound has been shown to have low toxicity in normal cells, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using 3,3'-Diacetylamino-2,2'-dimethylazoxybenzene in lab experiments is its high sensitivity and selectivity for the detection of nitrite and nitrate. It is also relatively easy to synthesize and handle. However, this compound has potential toxicity and explosive properties, requiring careful handling and storage. It also requires exposure to light for its mechanism of action, limiting its use in experiments that require darkness.
Future Directions
There are several future directions for the use of 3,3'-Diacetylamino-2,2'-dimethylazoxybenzene in scientific research. One potential application is in the development of new antibiotics to combat antibiotic-resistant bacteria. This compound could also be used in the development of new cancer treatments, either alone or in combination with other therapies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a synthetic compound that has been extensively studied for its unique properties and potential applications in various fields. It has been used in scientific research as a reagent for the detection of nitrite and nitrate, a photosensitizer in photodynamic therapy, and a potential candidate for the development of new antibiotics and cancer treatments. While it has advantages in sensitivity and selectivity, it also has limitations in toxicity and light exposure. Further research is needed to fully explore its potential applications and mechanisms of action.
Synthesis Methods
3,3'-Diacetylamino-2,2'-dimethylazoxybenzene can be synthesized through several methods, including the diazotization of 3,3'-dimethylbenzidine followed by acetylation with acetic anhydride. Another method involves the reaction of 3,3'-diaminobenzidine with nitrous acid followed by acetylation with acetic anhydride. The synthesis of this compound requires careful handling due to its potential toxicity and explosive properties.
Scientific Research Applications
3,3'-Diacetylamino-2,2'-dimethylazoxybenzene has been used in various scientific research applications, including as a reagent for the detection of nitrite and nitrate in biological and environmental samples. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
143922-98-9 |
|---|---|
Molecular Formula |
C18H20N4O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(3-acetyl-4-amino-2-methylphenyl)-(3-acetyl-2-methylphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C18H19N3O3/c1-10-14(12(3)22)6-5-7-16(10)20-21(24)17-9-8-15(19)18(11(17)2)13(4)23/h5-9H,19H2,1-4H3 |
InChI Key |
RPGZCMWXLAKSQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N=[N+](C2=C(C(=C(C=C2)N)C(=O)C)C)[O-])C(=O)C |
Canonical SMILES |
CC1=C(C=CC=C1N=[N+](C2=C(C(=C(C=C2)N)C(=O)C)C)[O-])C(=O)C |
synonyms |
33DIACETYLAMINO22DIMETHYLAZOXYBENZENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















